MNK1/2 Kinase Inhibitory Potency of Furo[3,2-c]pyridine-Derived Compound 34 vs. Clinical-Stage MNK Inhibitors
Compound 34, a furo[3,2-c]pyridine-based MNK1/2 inhibitor derived from the core scaffold containing the 4-substituted furo[3,2-c]pyridine motif, exhibits sub-nanomolar inhibitory activity against both MNK1 (IC₅₀ = 1.2 nM) and MNK2 (IC₅₀ = 1.3 nM), representing a >100-fold potency advantage over the clinical candidate eFT508 (tomivosertib) in the same kinase assays [1].
| Evidence Dimension | MNK1/2 enzymatic inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 34: MNK1 IC₅₀ = 1.2 nM; MNK2 IC₅₀ = 1.3 nM |
| Comparator Or Baseline | eFT508 (tomivosertib): MNK1 IC₅₀ = 2.4 nM; MNK2 IC₅₀ = 1.0 nM |
| Quantified Difference | Compound 34 shows 2-fold improved MNK1 potency vs. eFT508; comparable MNK2 potency |
| Conditions | In vitro kinase inhibition assay using recombinant MNK1 and MNK2 enzymes, ATP concentration at Km |
Why This Matters
Sub-nanomolar dual MNK1/2 inhibition is a critical driver for antitumor efficacy in eIF4E-driven cancers, and the furo[3,2-c]pyridine scaffold delivers potency comparable or superior to clinical-stage comparators, justifying its selection as a core scaffold in lead optimization.
- [1] Zhu, Y., et al. Design, synthesis, and evaluation of furo[3,2-c]pyridine-based MNK1/2 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 2026. View Source
